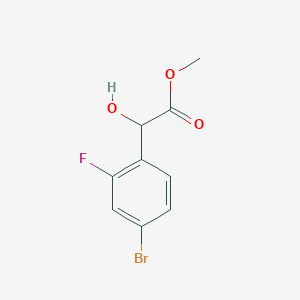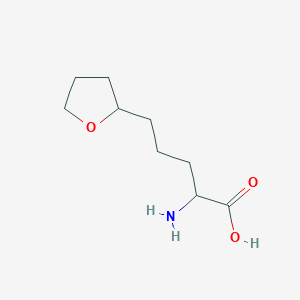
5-(1-Ethoxyvinyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Ethoxyvinyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The presence of an ethoxyvinyl group at the 5-position of the pyridine ring adds unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethoxyvinyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with ethoxyacetylene under specific conditions. The reaction is often catalyzed by trifluoromethane sulfonic acid, which facilitates the formation of the ethoxyvinyl group on the pyridine ring . The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Ethoxyvinyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxyvinyl group to ethyl or ethylene groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis by transition metals.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(1-Ethoxyvinyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 5-(1-Ethoxyvinyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethoxyvinyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine with similar structural features.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with a carboxylic acid group at the 4-position of the pyridine ring.
Uniqueness
5-(1-Ethoxyvinyl)pyridine-2-carboxylic acid is unique due to the presence of the ethoxyvinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its isomers. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
5-(1-ethoxyethenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-3-14-7(2)8-4-5-9(10(12)13)11-6-8/h4-6H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
ZIOBDKQVMIVPCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C)C1=CN=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)






![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)




